molecular formula C7H10ClF3O3S B15261810 2,2,2-Trifluoro-1-(oxan-3-yl)ethane-1-sulfonyl chloride

2,2,2-Trifluoro-1-(oxan-3-yl)ethane-1-sulfonyl chloride

Cat. No.: B15261810
M. Wt: 266.67 g/mol
InChI Key: CMCHXLQUMRJSKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-1-(oxan-3-yl)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C₇H₁₀ClF₃O₃S It is known for its unique structural features, which include a trifluoromethyl group and an oxan-3-yl group attached to an ethanesulfonyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(oxan-3-yl)ethane-1-sulfonyl chloride typically involves the reaction of 2,2,2-trifluoroethanol with oxan-3-yl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The product is then purified using standard techniques such as distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are critical for the successful synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(oxan-3-yl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran

    Catalysts: Bases like pyridine or triethylamine

Major Products Formed

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(oxan-3-yl)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form various derivatives. The trifluoromethyl group enhances the electrophilicity of the sulfonyl chloride, making it more reactive towards nucleophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-(oxan-3-yl)ethane-1-sulfonyl chloride is unique due to the presence of both a trifluoromethyl group and an oxan-3-yl group, which confer distinct reactivity and properties. This makes it a valuable reagent in various chemical transformations and applications .

Properties

Molecular Formula

C7H10ClF3O3S

Molecular Weight

266.67 g/mol

IUPAC Name

2,2,2-trifluoro-1-(oxan-3-yl)ethanesulfonyl chloride

InChI

InChI=1S/C7H10ClF3O3S/c8-15(12,13)6(7(9,10)11)5-2-1-3-14-4-5/h5-6H,1-4H2

InChI Key

CMCHXLQUMRJSKF-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)C(C(F)(F)F)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.